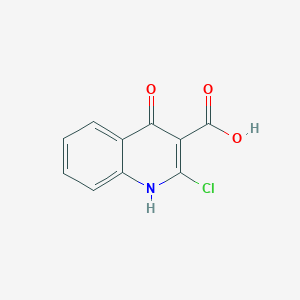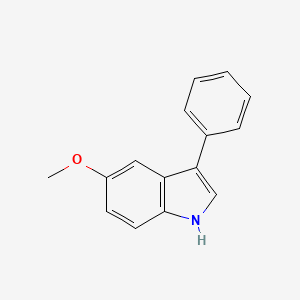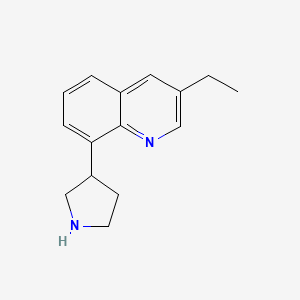
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of 2-amino-3-methylbenzoic acid with nitroaniline in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation might be used.
Substitution: Conditions would vary based on the specific substitution reaction, but could include the use of bases or acids as catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
科学研究应用
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, influencing cellular pathways. Molecular targets could include proteins involved in signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
2-Amino-3-methylquinazolin-4(1H)-one: Lacks the nitro group, which could affect its reactivity and biological activity.
6-Nitroquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of functional groups, which can influence its reactivity and potential applications. The presence of both amino and nitro groups allows for a diverse range of chemical reactions and interactions.
属性
CAS 编号 |
91810-62-7 |
|---|---|
分子式 |
C9H10N4O3 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
2-amino-3-methyl-6-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C9H10N4O3/c1-12-8(14)6-4-5(13(15)16)2-3-7(6)11-9(12)10/h2-4,9,11H,10H2,1H3 |
InChI 键 |
MEANOOCWFCIJOO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)


![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)






![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)

![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)

